molecular formula C10H12N4 B1423556 [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine CAS No. 1250005-85-6

[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine

Cat. No. B1423556
M. Wt: 188.23 g/mol
InChI Key: XBTWOIUOLAIXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine” is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocycles . Triazoles have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of similar triazole derivatives involves multi-step chemical modifications . For instance, 3-bromobenzoic acid was converted into its methyl-3-bromobenzoate, which was then transformed into 3-bromobenzohydrazide . The final step involved the cyclization of this compound, producing its 1,2,4-triazole derivative . This intermediate was then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques such as IR, HNMR, and UV–visible spectroscopy . Density functional theory (DFT) is used to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives include the conversion of 3-bromobenzoic acid into its methyl-3-bromobenzoate, transformation into 3-bromobenzohydrazide, cyclization to produce its 1,2,4-triazole derivative, and coupling with different electrophiles to form the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole derivatives have been studied using density functional theory (DFT) . The DFT study revealed that one of the compounds exhibited the lowest band gap value (4.618 eV) and significant linear polarizability , signifying its potential for nonlinear optical applications .

properties

IUPAC Name

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTWOIUOLAIXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Reactant of Route 2
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Reactant of Route 3
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Reactant of Route 5
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Reactant of Route 6
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.